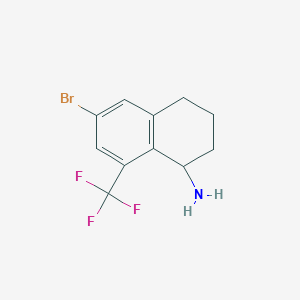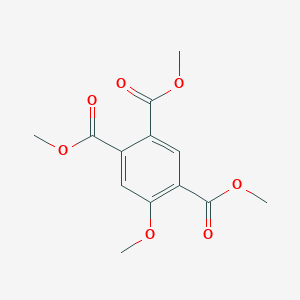![molecular formula C16H14N4O B11842046 10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 88959-10-8](/img/structure/B11842046.png)
10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a complex organic compound belonging to the class of fused N-heterocyclic compounds This compound features an imidazoquinazoline core, which is known for its significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve the use of more robust and scalable methods, such as copper-mediated tandem C(sp2)–H amination reactions. These methods allow for the efficient synthesis of quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, providing a straightforward approach to obtaining complex products in a single step .
化学反应分析
Types of Reactions
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which have significant biological activities .
科学研究应用
10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging
作用机制
The mechanism of action of 10-(3-Aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and biological activities.
Benzimidazo[1,2-c]quinazoline: Exhibits similar structural features and is used in various chemical and biological applications.
Thiazolo[2,3-b]quinazoline: Another fused N-heterocyclic compound with significant pharmacological activities.
属性
CAS 编号 |
88959-10-8 |
|---|---|
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC 名称 |
10-(3-aminophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H14N4O/c17-11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(21)19-9-8-18-16(19)20/h1-7,10H,8-9,17H2 |
InChI 键 |
XYERKMTYIIBXFD-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC(=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


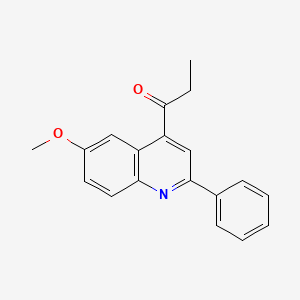




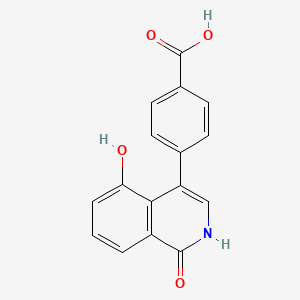

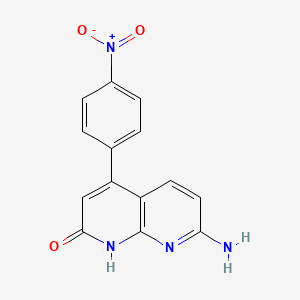
![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)

![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)

